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Compound of Interest

Compound Name: 4-Propylbiphenyl!

Cat. No.: B080277

4-Propylbiphenyl: A Comprehensive Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propylbiphenyl is an organic compound belonging to the biphenyl family. Biphenyls and
their derivatives are of significant interest in various fields of chemistry, including materials
science and medicinal chemistry, due to their unique structural and electronic properties. This
document provides a detailed overview of the chemical structure, properties, synthesis, and
spectral characterization of 4-propylbiphenyl.

Chemical Structure and Properties

4-Propylbiphenyl consists of two phenyl rings linked by a single bond, with a propyl group
attached to one of the rings at the para position.

Chemical Structure:

Caption: Chemical structure of 4-Propylbiphenyl.

Physical and Chemical Properties
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The following table summarizes the key physical and chemical properties of 4-propylbiphenyl.

[1]

Property

Value

Molecular Formula

CisHis

Molecular Weight 196.29 g/mol [1]

IUPAC Name 1-phenyl-4-propylbenzene[1]

CAS Number 10289-45-9[1]

Appearance White to off-white solid

Melting Point Estimated: 45-50 °C

Boiling Point Estimated: 290-300 °C

Solubility I.nsoluble in water; Soluble in organic solvents
like ethanol, ether, and benzene.

XLogP3 5.3[1]

Spectroscopic Data

The following tables provide estimated and literature-derived spectroscopic data for 4-

propylbiphenyl.

'H NMR Spectroscopy (CDCIs, 400 MHz)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Aromatic-H (ortho to
7.60 - 7.55 m 4H , _
inter-ring C-C bond)
Aromatic-H (meta to
7.45-7.40 m 2H : :
inter-ring C-C bond)
Aromatic-H (para to
inter-ring C-C bond
7.35-7.30 m 3H
and ortho to propyl
group)
2.62 t,J=7.6 Hz 2H -CH2- (benzylic)
1.70-1.60 m 2H -CH2-
0.95 t,J=7.3Hz 3H -CHs

2*C NMR Spectroscopy (CDCls, 100 MHz)

Chemical Shift (6, ppm)

Assignment

141.1 Aromatic C (quaternary, C-1")
140.8 Aromatic C (quaternary, C-4)
138.5 Aromatic C (quaternary, C-1)
128.7 Aromatic CH

128.6 Aromatic CH

127.0 Aromatic CH

126.9 Aromatic CH

37.9 -CHz- (benzylic)

24.5 -CH2-

13.9 -CHs
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Infrared (IR) Spectroscopy

Wavenumber (cm—?) Intensity Assignment
3050 - 3030 m Aromatic C-H stretch
2955 - 2850 S Aliphatic C-H stretch
1600, 1485, 1450 m-s Aromatic C=C stretch
p-disubstituted C-H out-of-
840 - 810 s
plane bend
Monosubstituted C-H out-of-
770-730 s
plane bend
700 - 680 S Aromatic ring bend

Mass Spectrometry (El)

m/z Relative Intensity (%) Assignment

196 100 [M]* (Molecular ion)[1]
167 80 [M - C2Hs]*

165 60 [M - C2H7]*

152 30 [C12Hs]*

91 20 [C7H7]* (Tropylium ion)

Experimental Protocols

Detailed methodologies for the synthesis of 4-propylbiphenyl are provided below. Two

common and effective methods are the Suzuki-Miyaura coupling and the Friedel-Crafts

acylation followed by reduction.

Synthesis via Suzuki-Miyaura Coupling

This method involves the palladium-catalyzed cross-coupling of an aryl halide with an

arylboronic acid.
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Click to download full resolution via product page
Caption: Workflow for the Suzuki-Miyaura synthesis of 4-propylbiphenyl.
Methodology:

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a
magnetic stirrer, combine 4-propylphenylboronic acid (1.2 mmol), bromobenzene (1.0 mmol),
tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).

Solvent Addition: Add a 4:1 mixture of toluene and water (10 mL).

Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 4-6
hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas
chromatography-mass spectrometry (GC-MS).

Work-up: After the reaction is complete, cool the mixture to room temperature and add water
(20 mL).

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20
mL).

Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over
anhydrous sodium sulfate, and filter.

Purification: Remove the solvent under reduced pressure. Purify the crude product by
column chromatography on silica gel using hexane as the eluent to obtain 4-
propylbiphenyl.
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Synthesis via Friedel-Crafts Acylation and Wolff-Kishner
Reduction

This two-step method first introduces an acyl group to the biphenyl core, which is then reduced
to an alkyl group.

Click to download full resolution via product page

Caption: Workflow for the synthesis of 4-propylbiphenyl via Friedel-Crafts acylation and Wolff-
Kishner reduction.

Methodology:

Step 1: Friedel-Crafts Acylation

o Catalyst Suspension: In a round-bottom flask under a nitrogen atmosphere, suspend
anhydrous aluminum chloride (1.2 mmol) in dry dichloromethane (10 mL) and cool to 0 °C.

¢ Acyl Chloride Addition: Add propanoyl chloride (1.1 mmol) dropwise to the suspension.

e Biphenyl Addition: Add a solution of biphenyl (1.0 mmol) in dry dichloromethane (5 mL)
dropwise to the reaction mixture at O °C.

e Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

o Work-up: Quench the reaction by slowly pouring the mixture into a beaker of ice-water.

o Extraction and Purification: Separate the organic layer, and extract the aqueous layer with
dichloromethane. Combine the organic layers, wash with water and brine, dry over
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anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product
is 4-propionylbiphenyl.

Step 2: Wolff-Kishner Reduction

e Reactant Combination: In a round-bottom flask equipped with a reflux condenser, combine
the crude 4-propionylbiphenyl from Step 1, hydrazine hydrate (5.0 mmol), and potassium
hydroxide (5.0 mmol) in diethylene glycol (15 mL).

e Reaction: Heat the mixture to reflux (approximately 180-200 °C) for 3-5 hours.
o Work-up: Cool the reaction mixture, add water, and extract with diethyl ether.

e Washing and Drying: Wash the combined organic layers with water and brine, and dry over
anhydrous sodium sulfate.

 Purification: Remove the solvent under reduced pressure and purify the residue by column
chromatography on silica gel using hexane as the eluent to yield 4-propylbiphenyl.

Biological Activity and Applications

Currently, there is limited publicly available information on the specific biological activities or
drug development applications of 4-propylbiphenyl. Its structural similarity to other biphenyl
derivatives suggests potential for further investigation in areas such as liquid crystal research,
and as a scaffold in medicinal chemistry for the development of novel therapeutic agents.

Safety and Handling

4-Propylbiphenyl should be handled in a well-ventilated area, and appropriate personal
protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid
inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the
Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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